N-Nitrosothioproline

Endogenous nitrosation Biomarker Nitrite trapping

Quantifying trace nitrosamine impurities in drug substances demands rigorously characterized reference standards with full regulatory documentation. N-Nitrosothioproline (NTPRO) addresses this need as a non-mutagenic N-nitrosamino acid reference standard. • Compliant with USP, EMA, JP & BP guidelines; suitable for ANDA/NDA analytical method validation. • Sulfur-containing thiazolidine ring enables unique transnitrosation chemistry (e.g., direct GSNO formation) absent in NPRO, with ~1,000-fold faster nitrosation kinetics for superior assay sensitivity. • Available with comprehensive characterization data; ships ambient temperature.

Molecular Formula C4H6N2O3S
Molecular Weight 162.17 g/mol
CAS No. 86594-16-3
Cat. No. B030410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosothioproline
CAS86594-16-3
Synonyms(R)-3-Nitroso-4-thiazolidinecarboxylic Acid;  N-Nitroso-L-thioproline; 
Molecular FormulaC4H6N2O3S
Molecular Weight162.17 g/mol
Structural Identifiers
SMILESC1C(N(CS1)N=O)C(=O)O
InChIInChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
InChIKeyLGLMHMRNPVACGS-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosothioproline: Biomarker and Reference Standard


N-Nitrosothioproline (NTPRO, NTCA, CAS 86594-16-3) is a sulfur-containing, non-volatile N-nitrosamino acid with the IUPAC name (4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid [1]. It is formed endogenously via the nitrosation of thioproline and is one of the most abundant N-nitroso compounds (NOCs) found in human urine [2]. Characterized as a non-mutagenic NOC, it is widely utilized as a highly sensitive probe for monitoring in vivo nitrosation dynamics and is also available as a rigorously characterized reference standard for analytical method validation in pharmaceutical quality control [3][4].

Non-mutagenic NOC probe for endogenous nitrosation monitoring
Rigorously characterized reference standard for nitrosamine impurity analysis
Sulfur-containing structure enables transnitrosation and NO-donor research

NTPRO vs NPRO: Critical Distinctions


Despite their shared classification as N-nitrosamino acids used for probing endogenous nitrosation, N-Nitrosothioproline (NTPRO) and its closest analog, N-Nitrosoproline (NPRO), exhibit profound differences in their formation kinetics, reactivity, and biological handling. Substituting one for the other will introduce significant quantitative bias. Crucially, the nitrosation of the thioproline precursor to form NTPRO is estimated to be 1,000-fold faster than that of proline to form NPRO [1]. Furthermore, the presence of a sulfur atom in the thiazolidine ring of NTPRO confers unique transnitrosation capabilities that NPRO lacks, enabling the direct formation of S-nitrosoglutathione (GSNO), a key nitric oxide donor [2]. These foundational differences mean that NPRO cannot serve as an equivalent surrogate in studies requiring high sensitivity or in assays involving thiol-mediated reactions.

Formation Kinetics Mismatch

NTPRO precursor nitrosation is reported to be substantially faster than NPRO precursor nitrosation, limiting detection sensitivity if substituted.

Urinary Excretion Sensitivity Gap

Reported baseline urinary NTPRO excretion is significantly higher than NPRO, affecting dynamic range and statistical power in biomarker studies.

Transnitrosation Capability Absent

NTPRO sulfur atom enables direct transnitrosation to glutathione; NPRO lacks this reactivity, making it unsuitable for S-nitrosothiol formation research.

N-Nitrosothioproline: Evidence-Based Differentiation


Nitrosation Rate Advantage

N-Nitrosothioproline (NTPRO) is generated from its precursor, thioproline, at a rate that is dramatically faster than the formation of N-Nitrosoproline (NPRO) from proline. This quantifiable difference establishes NTPRO as a far more sensitive probe for detecting low-level endogenous nitrosation events. In vitro studies have demonstrated that the nitrosation of thioproline is approximately 1,000 times faster than that of proline under comparable conditions [1]. This kinetic advantage translates directly to the in vivo setting, where the nitrosation of thioproline was estimated to be 1,000-fold that of proline in the human body [2].

Nitrosation Rate
Head-to-head
Thioproline → NTPRO ~1,000-fold faster than proline → NPRO

Supports higher sensitivity for nitrosation monitoring

In vitro and in vivo estimation; human study context

Endogenous nitrosation Biomarker Nitrite trapping

Urinary Excretion Profile

In human volunteers, N-Nitrosothioproline (NTPRO) is excreted in significantly higher quantities than N-Nitrosoproline (NPRO), underscoring its greater sensitivity as a urinary biomarker for nitrosating agent exposure. This difference is quantifiable and consistent across various physiological states. In a controlled study of a male volunteer, the baseline urinary excretion of NTPRO was 3.9 +/- 1.1 micrograms/day, which was 3.5 times higher than the baseline excretion of NPRO at 1.1 +/- 0.5 micrograms/day [1].

Urinary Excretion Baseline
Head-to-head
NTPRO: 3.9 ± 1.1 µg/day
NPRO: 1.1 ± 0.5 µg/day (3.5-fold lower)

Reported higher baseline provides wider dynamic range

24-h urine, male volunteer, non-smoking days

Urinary biomarker Exposure assessment N-nitroso compounds

Macrophage-Mediated Nitrosation

In a cellular model of inflammation, stimulated macrophages produced a substantially higher yield of N-Nitrosothioproline (NTPRO) compared to N-Nitrosoproline (NPRO) when exposed to equimolar concentrations of their respective precursors. This finding indicates a preferential formation pathway for NTPRO under biological nitrosating conditions. After a 72-hour incubation with 5 mM of either thioproline or proline, the macrophage culture produced 4 microM of NTPRO, while the amount of NPRO produced was reported as "much lower" and not directly quantifiable in the same range [1].

Macrophage Yield
Head-to-head
NTPRO: 4 µM (quantifiable)
NPRO: much lower, non-quantifiable

Dominant product in inflammatory nitrosation model

J774.1 macrophages, LPS+IFN-γ, 5 mM precursor

Inflammation Nitrosative stress In vitro model

In Vivo Excretion Kinetics

In a guinea pig model designed to mimic human endogenous nitrosation, the urinary excretion of N-Nitrosothioproline (NTPRO) was over an order of magnitude greater than that of N-Nitrosoproline (NPRO) following supplementation with sodium nitrate. This confirms the superior efficiency of the thioproline/NTPRO pathway for trapping nitrosating agents derived from dietary nitrate. Animals receiving 10 mg of thioproline or proline and 34 mg sodium nitrate excreted 28.7 μg of NTPRO per day, compared to only 2.0 μg of NPRO per day [1].

In Vivo Excretion
Head-to-head
NTPRO: 28.7 µg/day (guinea pig)
NPRO: 2.0 µg/day (14.4-fold lower)

Cross-species validation of higher biomarker yield

10 mg precursor + 34 mg NaNO₃ supplementation

In vivo model Nitrate reduction Endogenous formation

Transnitrosation to S-Nitrosoglutathione

N-Nitrosothioproline (NTPRO) possesses a unique chemical reactivity profile due to the presence of a sulfur atom in its thiazolidine ring. This allows it to act as a direct transnitrosating agent towards thiols like glutathione (GSH) to form the bioactive molecule S-nitrosoglutathione (GSNO), a key endogenous nitric oxide (NO) carrier. In stark contrast, N-Nitrosoproline (NPRO) lacks this sulfur atom and is incapable of directly transferring its nitroso group to GSH. The reaction of NTPRO with glutathione generates a higher quantity of GSNO than the indirect reaction of NPRO with glutathione, which requires the addition of thiourea as a catalyst [1].

GSNO Formation
Head-to-head
NTPRO: direct transnitrosation to GSH → GSNO
NPRO: requires thiourea catalyst; no direct formation

Unique transnitrosation function for NO-donor research

Acidic conditions, in vitro GSH reaction

Transnitrosation Nitric oxide donor Thiol chemistry

Ascorbic Acid Modulation Response

N-Nitrosothioproline (NTPRO) exhibits a wide, quantifiable dynamic range in response to known modulators of endogenous nitrosation, validating its sensitivity as an in vivo probe. In an established rat model of inflammation-induced nitrosation, NTPRO excretion increased by 6-fold following an inflammatory stimulus. This elevation was then markedly suppressed by supplementation with ascorbic acid (vitamin C), a well-known nitrosation inhibitor, demonstrating the biomarker's responsiveness [1]. While a direct comparator such as NPRO was not assessed in this specific study, the magnitude of the response is a key performance characteristic of the biomarker itself.

Modulation Response
Reported
6-fold increase in NTPRO excretion after LPS; suppressed by ascorbic acid

Large dynamic range supports nitrosation modulation studies

Ascorbic acid-deficient ODS rat model

Inflammation Ascorbic acid Biomarker validation

N-Nitrosothioproline: Research & Industrial Applications


Endogenous Nitrosation & NOC Exposure Studies

N-Nitrosothioproline (NTPRO) is the superior choice over N-Nitrosoproline (NPRO) for quantifying low-level endogenous nitrosation in human or animal studies. Its 1,000-fold faster formation kinetics from its precursor thioproline and its 3.5-fold higher baseline urinary excretion in humans provide a significantly enhanced signal-to-noise ratio [1][2]. This makes it the preferred biomarker for studies investigating the impact of diet, smoking, infection, or inflammation on the body's nitrosative burden.

Nitrosative Stress & Inflammation Modeling

NTPRO is the primary and most abundant N-nitrosamino acid product generated in models of inflammatory nitrosation. Its preferential formation by stimulated macrophages (yielding 4 microM under specific conditions) and its robust 6-fold increase in excretion in response to an LPS challenge in an animal model validate it as the most relevant endpoint for quantifying nitrosative stress linked to immune activation [3][4].

Nitric Oxide Donor & S-Nitrosothiol Synthesis

Leveraging its unique sulfur atom, NTPRO is an essential starting material or functional group for generating bioactive S-nitrosothiols like S-nitrosoglutathione (GSNO). Its direct transnitrosation capability, absent in sulfur-lacking analogs like NPRO, is critical for the synthesis of novel NO-releasing molecules and the investigation of NO-mediated signaling pathways [5]. This includes its application in the development of advanced therapeutic platforms, such as biocompatible NO-donating nanoparticles for targeted cancer therapy [6].

Analytical Method Development & QC

As a well-characterized, non-volatile N-nitroso compound, NTPRO is an ideal reference standard for developing and validating analytical methods (e.g., LC-MS/MS, HPLC-ESI-MS) for detecting nitrosamine impurities in drug substances and products [7]. Commercial reference materials are produced to meet stringent regulatory standards (USP, EMA, JP, BP), making them suitable for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to ensure compliance with FDA and EMA safety limits for trace nitroso impurities [8].

Application
Selection Property
Validation Focus
Endogenous nitrosation biomarker studies
Biomarker sensitivity and formation kinetics
Nitrosation rate comparison, urinary excretion profiles
Inflammatory nitrosative stress modeling
Cellular nitrosation product yield
Macrophage and in vivo inflammation model endpoints
NO-donor and S-nitrosothiol synthesis research
Transnitrosation reactivity
Direct GSNO formation efficiency, NO-releasing research platforms
Analytical reference standard for nitrosamine impurity testing
Certified identity and purity
LC-MS/MS method suitability, nitrosamine control strategy validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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